molecular formula C18H19Cl2N3O2 B2927172 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 338781-34-3

1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone

Cat. No.: B2927172
CAS No.: 338781-34-3
M. Wt: 380.27
InChI Key: ADNJQMHULUVTNA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is a pyridinone derivative featuring a 3,4-dichlorobenzyl group at the N1 position and a 4-methylpiperazine carboxamide substituent at the C5 position. Its structural complexity arises from the combination of a heterocyclic pyridinone core, halogenated aromatic substituents, and a piperazine-derived moiety.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2/c1-21-6-8-22(9-7-21)18(25)14-3-5-17(24)23(12-14)11-13-2-4-15(19)16(20)10-13/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNJQMHULUVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the pyridinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted pyridinones or piperazines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridinone Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Reference
1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 3,4-Dichlorobenzyl, 4-methylpiperazine carboxamide C₁₉H₁₈Cl₂N₃O₂ 407.27 Not explicitly listed†
3-Chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone 4-Chlorobenzyl, 3-chloro-pyridinone core, 4-methylpiperazine carboxamide C₁₉H₁₈Cl₂N₃O₂ 407.27 Not provided
1-(2,4-Dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone 2,4-Dichlorobenzyl, triazole-sulfanyl group C₁₅H₁₂Cl₂N₄OS 367.26 477853-12-6
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone Chloro, amino, phenyl groups on pyridazinone core C₁₀H₈ClN₃O 221.64 Not provided

Structural Insights :

  • Halogenated Benzyl Groups : The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to the 4-chlorobenzyl analog (Table 1, Row 2) or 2,4-dichlorobenzyl derivatives (Row 3). This may influence membrane permeability and target binding .
  • Piperazine vs. Triazole Substituents : The 4-methylpiperazine carboxamide group (target compound) likely improves solubility and metabolic stability compared to triazole-sulfanyl substituents (Row 3), which are more rigid and may reduce bioavailability .

Functional and Pharmacological Comparisons

  • Bioactivity: Pyridinones with piperazine substituents (e.g., target compound) are frequently explored for CNS activity due to piperazine’s ability to cross the blood-brain barrier. In contrast, triazole-sulfanyl derivatives (Table 1, Row 3) are more commonly associated with antimicrobial applications .
  • Metabolic Stability: The 3,4-dichlorobenzyl group may confer resistance to oxidative metabolism compared to non-halogenated analogs, extending half-life .

Biological Activity

1-(3,4-Dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone, with the CAS number 338781-34-3, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is C18H19Cl2N3O2C_{18}H_{19}Cl_{2}N_{3}O_{2} with a molecular weight of 380.27 g/mol. Key physical properties include:

  • Boiling Point : 579.5 ± 50.0 °C (predicted)
  • Density : 1.374 ± 0.06 g/cm³ (predicted)
  • pKa : 6.79 ± 0.10 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter activity and contributing to its pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Potential : Preliminary studies indicate that the compound may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific kinases

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • In vitro testing against Staphylococcus aureus and Escherichia coli showed significant inhibition at concentrations of 50 µg/mL.
    • The study concluded that the compound could be a lead candidate for developing new antibiotics .
  • Cancer Cell Line Study :
    • A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability.
    • Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis .
  • Enzyme Interaction Analysis :
    • A series of assays indicated that this compound inhibits protein kinases involved in cancer progression.
    • This inhibition was associated with reduced phosphorylation of key substrates involved in cell cycle regulation .

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